molecular formula C2H4N4O2 B1267612 4-Amino-1,2,4-triazolidine-3,5-dione CAS No. 21531-96-4

4-Amino-1,2,4-triazolidine-3,5-dione

Cat. No. B1267612
CAS RN: 21531-96-4
M. Wt: 116.08 g/mol
InChI Key: BWFMTHGMFVQPSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione and its derivatives often involves complex reactions. For example, the efficient synthesis of 1,2,4-dithiazolidine-3,5-diones, closely related to this compound, employs bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines, highlighting the intricate processes required to create these compounds (Barany et al., 2005). Similarly, microwave-assisted rapid polycondensation of 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates demonstrates the advanced methods utilized in its synthesis (Mallakpour & Rafiee, 2004).

Molecular Structure Analysis

The molecular structure of this compound features a triazolidine ring, which is a five-membered ring containing nitrogen and oxygen atoms. This structure contributes to its unique chemical properties and reactivity. For instance, studies on structurally similar compounds, such as oxazolidine-2,4-diones, reveal the importance of the ring structure in biological activity, showcasing the influence of molecular architecture on function (Zhang et al., 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, illustrating its reactivity and potential as a building block in organic synthesis. For example, the compound has been used in the solid-phase synthesis of triazolidine diones, indicating its versatility in synthetic chemistry (Park & Cox, 2002).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, are crucial for its handling and application in various fields. Studies on related compounds, like thiazolidines and oxazolidines, provide insights into how the structural elements of these molecules affect their physical properties and how they can be manipulated for specific applications (Badr et al., 1981).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are determined by its molecular structure. The presence of amino and dione functionalities within the compound suggests a potential for a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. The reactivity of similar compounds, such as 1,3-oxazolidine-2,4-diones, underlines the potential chemical utility of this compound (Merino et al., 2010).

Scientific Research Applications

Polymer Synthesis

4-Amino-1,2,4-triazolidine-3,5-dione (ATD) has been utilized in the field of polymer science. Mallakpour and Rafiee (2004) demonstrated its use in microwave-assisted rapid polycondensation reactions with diisocyanates to produce novel polyureas. These polyureas exhibited significant inherent viscosities and were analyzed through various methods, including IR, NMR, and thermogravimetric analysis (Mallakpour & Rafiee, 2004).

Solid-Phase Synthesis

Park and Cox (2002) explored the use of ATD in solid-phase synthesis. They developed a traceless synthesis method for ATD via cyclo-elimination from a solid phase. This process involved catalytic base induction or refluxing the urea carbamate intermediate (Park & Cox, 2002).

Photocatalytic Degradation Studies

Guillard et al. (2002) studied the photocatalytic degradation mechanisms for heterocyclic derivatives of triazolidine, including ATD. They investigated these mechanisms using TiO2 photocatalysis and revealed various pathways of degradation, contributing to the understanding of pollutant degradation in water (Guillard et al., 2002).

Antimicrobial and Antioxidant Activities

Adibi et al. (2012) examined the in vitro antibacterial, antifungal, and antioxidant activities of 4-substituted ATD derivatives. These compounds demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. Their antioxidant activity was assessed through lipid peroxidation prevention and free radical scavenging (Adibi et al., 2012).

Safety and Hazards

The safety information for 4-Amino-1,2,4-triazolidine-3,5-dione includes several hazard statements such as H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions of research on 4-Amino-1,2,4-triazolidine-3,5-dione could involve exploring its reactivity with a wide array of unsaturated hydrocarbons . Additionally, the synthesis of new 1,2,4-triazolidines-3-thiones, which are structurally similar to this compound, could serve as a template for drug designing such as AChE inhibitors .

Biochemical Analysis

Biochemical Properties

4-Amino-1,2,4-triazolidine-3,5-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This interaction leads to the inhibition of acetylcholinesterase activity, which can have various physiological effects

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound can lead to an accumulation of acetylcholine, which in turn affects cell signaling and neurotransmission . Furthermore, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins. The overall effect on cellular metabolism is complex and may vary depending on the specific cell type and experimental conditions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This inhibition results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, this compound may interact with other enzymes and proteins, altering their activity and subsequently affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. It has been reported that this compound is relatively stable under normal laboratory conditions . Its degradation products and their potential impact on cellular processes require further investigation. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of acetylcholinesterase and modulation of neurotransmission . At higher doses, toxic or adverse effects may be observed. These effects can include neurotoxicity, hepatotoxicity, and other systemic toxicities. It is important to determine the threshold doses for both therapeutic and toxic effects to ensure the safe and effective use of this compound in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with acetylcholinesterase is a key aspect of its metabolic role Additionally, it may influence other metabolic pathways by modulating the activity of enzymes involved in the synthesis and degradation of biomolecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its biochemical effects. The accumulation and localization of the compound within specific tissues and organs can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neurons, where it inhibits acetylcholinesterase and modulates neurotransmission. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

4-amino-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFMTHGMFVQPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NNC(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286392
Record name 4-Amino-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21531-96-4
Record name 21531-96-4
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Record name 4-Amino-1,2,4-triazolidine-3,5-dione
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Record name 4-Amino-1,2,4-triazolidine-3,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 4-Amino-1,2,4-triazolidine-3,5-dione in forming complexes with transition metals?

A1: The crystal structure analysis of this compound reveals its potential to act as a ligand through its nitrogen and oxygen atoms []. This capability allows it to form complexes with transition metals like copper(II) []. The study specifically elucidates the crystal structure of dichlorobis(this compound-N, O)copper(II), showcasing the coordination mode of urazine with the copper ion [].

Q2: How have researchers explored the complex formation between this compound and different transition metals?

A2: Researchers have successfully synthesized and characterized complexes of this compound with various transition metals, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II) []. These complexes were characterized using various techniques, confirming the interaction between the ligand and the metal ions [].

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